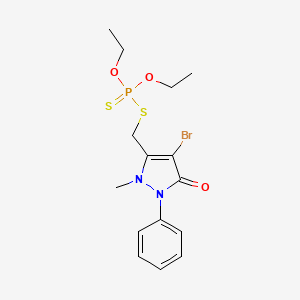
N-Methyl-3,5-bis(trifluoromethyl)phenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3,5-bis(trifluoromethyl)phenethylamine hydrochloride, often referred to as M3BTF, is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and is widely studied for its ability to act as a neurotransmitter receptor agonist. This compound has been used in a variety of laboratory experiments to study the effects of neurotransmitter receptor agonism on biochemical and physiological processes.
Applications De Recherche Scientifique
M3BTF has been used in a variety of scientific research applications. It has been used to study the effects of neurotransmitter receptor agonism on biochemical and physiological processes, as well as to study the potential therapeutic effects of drugs on neurological disorders. Additionally, M3BTF has been used to study the effects of compounds on the central nervous system, as well as to study the effects of compounds on the cardiovascular system.
Mécanisme D'action
M3BTF acts as a neurotransmitter receptor agonist, meaning that it binds to and activates neurotransmitter receptors. This binding results in the activation of certain biochemical and physiological processes, such as the release of neurotransmitters or the activation of certain enzymes.
Biochemical and Physiological Effects
M3BTF has been found to have a variety of biochemical and physiological effects. It has been found to activate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine. Additionally, M3BTF has been found to activate certain enzymes, such as adenylate cyclase and phospholipase C. Furthermore, M3BTF has been found to have an effect on the cardiovascular system, as it has been found to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
M3BTF has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, M3BTF is able to activate a variety of biochemical and physiological processes, making it a useful tool for studying the effects of neurotransmitter receptor agonism on biological processes. However, one limitation of M3BTF is that it is rapidly metabolized in the body, making it difficult to study its effects over extended periods of time.
Orientations Futures
There are a number of potential future directions for research involving M3BTF. One potential direction is to further study its effects on neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to study the effects of M3BTF on cardiovascular function. Furthermore, further research could be conducted to study the effects of M3BTF on the immune system, as well as to study the potential therapeutic effects of M3BTF on a variety of different diseases and disorders. Finally, further research could be conducted to study the effects of M3BTF on the development of new drugs and therapies.
Méthodes De Synthèse
M3BTF can be synthesized from 3,5-bis(trifluoromethyl)phenethylamine, a compound which can be synthesized from the reaction of 2-bromo-3,5-bis(trifluoromethyl)aniline and sodium azide in aqueous solution. This reaction results in the formation of a diazonium salt, which can then be reacted with a nucleophile such as sodium borohydride to form the desired compound.
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N.ClH/c1-18-3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17;/h4-6,18H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSQSACSMVCIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3,5-bis(trifluoromethyl)phenethylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














